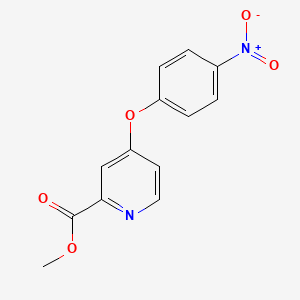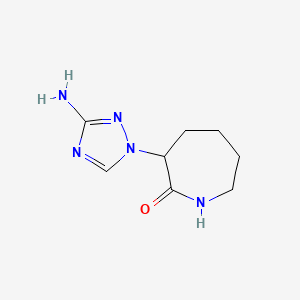![molecular formula C23H27N5O5 B13061161 (2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Phe-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically to assess enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .
Industrial Production Methods
Industrial production of H-Ala-Phe-Pro-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Phe-Pro-pNA primarily undergoes enzymatic hydrolysis, where proteolytic enzymes cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to study the activity of various proteases .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.5-8.0, 37°CMajor Products
The major product formed from the enzymatic cleavage of H-Ala-Phe-Pro-pNA is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Aplicaciones Científicas De Investigación
H-Ala-Phe-Pro-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: In quality control processes for enzyme production and activity assessment
Mecanismo De Acción
The mechanism of action of H-Ala-Phe-Pro-pNA involves its hydrolysis by specific proteolytic enzymes. The peptide bond between the proline and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the cleavage through nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-L-phenylalanine-p-nitroanilide
Uniqueness
H-Ala-Phe-Pro-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteolytic enzymes like chymotrypsin and cathepsin G. Its ability to release a measurable chromogenic product (p-nitroaniline) upon enzymatic cleavage makes it highly valuable in enzyme assays .
Propiedades
Fórmula molecular |
C23H27N5O5 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)25-19(14-16-6-3-2-4-7-16)22(30)26-23(31)20-8-5-13-27(20)17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30,31)/t15-,19-,20-/m0/s1 |
Clave InChI |
QYQFQYAKIQPPAS-YSSFQJQWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)




![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)


![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
